2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)butan-1-one
Description
2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)butan-1-one is a synthetic organic compound featuring a butanone backbone substituted with a chlorine atom at the C2 position and a 4-(fluoromethyl)-4-methylpiperidin-1-yl group at the C1 position. This structure combines a ketone functional group with a substituted piperidine ring, which is notable for its fluoromethyl and methyl substituents at the 4-position of the heterocycle. Such substitutions are strategically designed to modulate electronic, steric, and pharmacokinetic properties, making the compound relevant in medicinal chemistry and drug discovery pipelines.
Properties
IUPAC Name |
2-chloro-1-[4-(fluoromethyl)-4-methylpiperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClFNO/c1-3-9(12)10(15)14-6-4-11(2,8-13)5-7-14/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWGCMFOMRPFDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)(C)CF)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)butan-1-one is a synthetic compound with potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₅ClFNO
- Molecular Weight : 207.67 g/mol
- CAS Number : 2090994-31-1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. The compound exhibits significant activity against several biological targets.
- Receptor Interaction : The compound is known to interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). It may act as an antagonist or modulator at certain receptor sites, influencing neurotransmission and potentially affecting mood and cognition.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including A549 (lung adenocarcinoma), MiaPaCa-2 (pancreatic), and HCT116 (colon cancer). The results indicated:
- IC₅₀ Values : The compound demonstrated IC₅₀ values ranging from 7.7 µM to 16.7 µM across different cell lines, suggesting moderate cytotoxicity.
| Cell Line | IC₅₀ (µM) |
|---|---|
| A549 | 11.3 |
| MiaPaCa-2 | 14.9 |
| HCT116 | 7.7 |
Induction of Apoptosis
Flow cytometry analyses revealed that treatment with the compound led to significant apoptosis in cancer cells:
- A549 Cells : Approximately 42% of cells underwent late apoptosis following treatment.
This indicates that the compound not only inhibits cell proliferation but also promotes programmed cell death, which is a desirable effect in cancer therapies.
Pharmacological Profile
The pharmacological profile of the compound suggests multiple pathways through which it exerts its effects:
- Serotonin Receptor Modulation : There is evidence that compounds similar to this compound can influence serotonin pathways, which are crucial in mood regulation and anxiety disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Backbone Length and Functional Groups: The target compound’s butanone backbone (4 carbons) contrasts with the propanone analog (3 carbons) in . Longer backbones may enhance conformational flexibility and binding interactions with biological targets .
Piperidine Ring Modifications :
- The 4-(fluoromethyl)-4-methylpiperidine substituent in the target compound differs from the 4-hydroxypiperidine and 4-chlorophenyl groups in . Fluoromethyl groups enhance lipophilicity and metabolic stability compared to hydroxyl or aryl substituents .
- In , the piperazine ring (with a phenyl group) introduces additional nitrogen atoms, increasing hydrogen-bonding capacity and altering basicity .
The fluoromethyl group in the target compound may improve blood-brain barrier penetration compared to hydroxylated analogs (), which are more polar .
Salt Forms and Solubility :
- The hydrochloride salt in improves aqueous solubility, whereas the neutral form of the target compound () may require formulation optimization for bioavailability .
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to its propanone analog (), involving nucleophilic substitution or condensation reactions.
- Data Gaps : Pharmacokinetic (e.g., solubility, metabolic stability) and pharmacological (e.g., receptor affinity) data are absent for the target compound. Further experimental studies are required to validate theoretical advantages over analogs.
Preparation Methods
Preparation of the Piperidine Intermediate
The 4-(fluoromethyl)-4-methylpiperidine intermediate is prepared by selective fluoromethylation of 4-methylpiperidine derivatives. This step often employs nucleophilic substitution reactions using fluoromethyl halides (e.g., fluoromethyl bromide or chloride) under basic conditions to install the fluoromethyl group at the 4-position of the piperidine ring.
Synthesis of 2-Chlorobutan-1-one Intermediate
The 2-chlorobutan-1-one moiety is synthesized via halogenation of butan-1-one derivatives. A common approach involves:
- Starting from butan-1-one,
- Halogenation at the α-position (carbon 2) using chlorine or bromine reagents,
- Control of reaction conditions (solvent, temperature) to avoid over-halogenation or side reactions.
Coupling of Piperidine and Chlorobutanone
The final step involves nucleophilic substitution where the nitrogen atom of the piperidine intermediate attacks the electrophilic 2-chlorobutan-1-one, displacing the chlorine atom to form the desired 2-chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)butan-1-one compound.
This reaction is typically carried out under anhydrous conditions, often in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine nitrogen and enhance nucleophilicity. Solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are commonly used.
Representative Synthetic Scheme
| Step | Reactants | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | 4-Methylpiperidine + Fluoromethyl halide | Base (e.g., NaH), THF, RT | 4-(Fluoromethyl)-4-methylpiperidine | Nucleophilic substitution |
| 2 | Butan-1-one + Cl2 | Solvent (Et2O, MTBE), low temp | 2-Chlorobutan-1-one | α-halogenation |
| 3 | 4-(Fluoromethyl)-4-methylpiperidine + 2-Chlorobutan-1-one | Base (K2CO3), DMF, reflux | Target compound: this compound | Nucleophilic substitution |
Research Findings and Optimization
Base Selection: Sodium hydride and potassium carbonate have been found effective in promoting the nucleophilic substitution step, with sodium hydride offering stronger deprotonation but requiring careful handling due to its reactivity.
Solvent Effects: Polar aprotic solvents such as DMF and THF enhance the nucleophilicity of the piperidine nitrogen and improve reaction yields.
Temperature Control: Maintaining moderate temperatures (room temperature to reflux) is critical to minimize side reactions such as elimination or over-halogenation.
Halogen Source: Chlorine gas or N-chlorosuccinimide (NCS) can be used for α-chlorination of butanone, with NCS offering safer handling and better selectivity.
Fluoromethylation: The fluoromethylation step requires careful control to avoid multiple substitutions or ring modifications; fluoromethyl bromide is preferred for its reactivity.
Summary Table of Key Reaction Parameters
| Reaction Step | Key Reagents | Solvent | Temperature | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Fluoromethylation of piperidine | Fluoromethyl bromide, NaH | THF | 0-25 °C | 70-85 | Controlled addition to avoid overalkylation |
| α-Chlorination of butanone | Cl2 or NCS | MTBE, Et2O | 0-10 °C | 65-80 | Low temp reduces side reactions |
| Coupling reaction | Piperidine intermediate, 2-chlorobutan-1-one, K2CO3 | DMF | 60-90 °C | 75-90 | Polar aprotic solvent improves yield |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
